![molecular formula C8H8N2 B1296941 2-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-48-8](/img/structure/B1296941.png)
2-Methyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
2-Methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group attached to the second position of the pyrrole ring. It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method for synthesizing 2-Methyl-1H-pyrrolo[2,3-b]pyridine involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the cyclization method due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Methyl-1H-pyrrolo[2,3-b]pyridine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: The compound can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: N-oxides
Reduction: Reduced derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Fibroblast Growth Factor Receptor Inhibition
One of the primary applications of 2-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in several cancers, making these compounds attractive candidates for cancer therapy. For instance, a study identified a derivative of this compound that demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range. This compound not only inhibited cell proliferation in breast cancer models but also induced apoptosis and reduced cell migration and invasion .
Phosphodiesterase Inhibition
Another significant application is in the inhibition of phosphodiesterase 4B (PDE4B), which is relevant for treating inflammatory diseases and conditions affecting the central nervous system. A series of this compound derivatives were synthesized and evaluated for their ability to inhibit PDE4B selectively. One notable compound showed promising results by significantly inhibiting TNF-α release from macrophages exposed to inflammatory stimuli, indicating its potential as a lead compound for further development in treating CNS disorders .
Cancer Therapy
Targeting Tumor Growth
The anti-cancer properties of this compound derivatives extend beyond FGFR inhibition. Research has shown that certain derivatives can effectively target various tumor types by disrupting critical signaling pathways involved in tumor growth and metastasis. For example, compounds have been developed that inhibit pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cancer cell survival and proliferation .
Neuropharmacology
Potential in Treating CNS Disorders
The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological applications. The selective inhibition of PDE4B has implications for treating neurodegenerative diseases and mood disorders. By enhancing cyclic AMP levels through PDE inhibition, these compounds may improve cognitive function and mood stability .
Case Study 1: Breast Cancer Inhibition
A derivative of this compound was tested against breast cancer cell lines (4T1). The results indicated that the compound significantly inhibited cell proliferation (IC50 values ranging from 7 to 712 nM) and induced apoptosis through FGFR pathway modulation. This study highlights the compound's potential as a therapeutic agent in oncology .
Case Study 2: Inflammatory Response Modulation
In a study focusing on inflammatory responses, a specific derivative was evaluated for its effect on TNF-α release from macrophages. The compound exhibited substantial inhibition of TNF-α release at low concentrations, suggesting its utility in managing inflammatory conditions associated with CNS diseases .
Data Tables
Application Area | Compound Derivative | Mechanism of Action | Key Findings |
---|---|---|---|
Cancer Therapy | Compound 4h | FGFR inhibition | IC50 values: FGFR1 (7 nM), FGFR2 (9 nM) |
Neuropharmacology | Compound 11h | PDE4B inhibition | Significant TNF-α release inhibition |
Inflammation Management | Various Derivatives | Modulation of inflammatory cytokines | Enhanced insulin sensitivity in adipocytes |
Mecanismo De Acción
The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to the active site of these receptors, the compound can block their activity and prevent downstream signaling, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the second position, which can affect its chemical reactivity and biological activity.
2-Methyl-1H-pyrrolo[3,4-b]pyridine:
2-Methyl-1H-pyrrolo[2,3-c]pyridine: Another isomer with a different ring fusion pattern, resulting in distinct reactivity and biological effects.
Uniqueness: 2-Methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the second position. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of novel compounds with diverse applications in chemistry, biology, medicine, and industry .
Actividad Biológica
2-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound consists of a fused pyrrole and pyridine ring system with a methyl group at the 2-position. The synthesis typically involves cyclization reactions of suitable precursors under acidic or basic conditions. For example, starting from 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine, various derivatives can be synthesized through condensation and reduction reactions.
Target of Action : The primary target for this compound is the Fibroblast Growth Factor Receptor (FGFR) .
Mode of Action : Upon binding to FGFRs, the compound inhibits receptor dimerization and autophosphorylation, impacting downstream signaling pathways such as the RAS–MEK–ERK pathway and the PI3K–Akt pathway. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : The compound exhibits potent inhibitory effects on various cancer cell lines by targeting FGFRs. For instance, derivatives have shown IC50 values in the nanomolar range against breast cancer cells.
- Antimicrobial Properties : Research indicates antimicrobial activities against a range of bacterial and yeast cell lines, suggesting potential for developing new antibiotics.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo, indicating utility in treating inflammatory diseases.
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Inhibits FGFRs; effective against breast cancer (IC50 values in nM range) |
Antimicrobial | Active against Gram-positive and Gram-negative bacteria |
Anti-inflammatory | Reduces inflammation markers; potential for treating inflammatory diseases |
Case Studies
- Inhibition of FGFR Signaling : A study evaluated various pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFR signaling pathways. Compound 4h exhibited significant inhibitory activity with IC50 values ranging from 7 nM to 712 nM and effectively induced apoptosis in breast cancer cell lines while inhibiting migration and invasion.
- Antimicrobial Evaluation : Another research project focused on antimicrobial properties of halogenated pyridines, including derivatives of this compound. Results indicated substantial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class.
Propiedades
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHFUUVUHNOJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342574 | |
Record name | 2-Methyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-48-8 | |
Record name | 2-Methyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the newly reported synthesis method for 2-Methyl-7-azaindole?
A: The research highlights a novel synthesis method for 2-Methyl-7-azaindole that boasts several advantages over potential previous methods. A key advantage is the impressive yield, reported to be higher than 60% []. This makes the process potentially more efficient and cost-effective for larger-scale production compared to methods with lower yields.
Q2: What are the starting materials used in the new synthesis method for 2-Methyl-7-azaindole and what are the reaction steps?
A: The new synthesis method utilizes readily available starting materials: 2-amino-3-methylpyridine and acetic anhydride []. The synthesis involves a two-step process:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.